molecular formula C₆H₄BrClN₂O B1145898 5-Bromo-N-hydroxypicolinimidoyl chloride CAS No. 702680-55-5

5-Bromo-N-hydroxypicolinimidoyl chloride

Cat. No.: B1145898
CAS No.: 702680-55-5
M. Wt: 235.47
InChI Key:
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Description

5-Bromo-N-hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol. It is an intermediate in the synthesis of heterocyclic derivatives, which are useful as antibacterial agents for treating bacterial infections.

Scientific Research Applications

5-Bromo-N-hydroxypicolinimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound is studied for its potential antibacterial properties and its role in inhibiting bacterial growth.

    Medicine: Research is ongoing to explore its use in developing new antibacterial agents for treating infections.

    Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Safety and Hazards

5-Bromo-N-hydroxypicolinimidoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride involves several steps. One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Chemical Reactions Analysis

5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted picolinimidoyl derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-bromo-2-pyridinecarboxylic acid and hydroxylamine.

Common reagents used in these reactions include thionyl chloride, hydroxylamine hydrochloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Bromo-N-hydroxypicolinimidoyl chloride can be compared with other similar compounds, such as:

    5-Bromo-2-pyridinecarboxylic acid: A precursor in the synthesis of this compound.

    N-hydroxypicolinimidoyl chloride: A similar compound without the bromine substituent, which may have different reactivity and biological activity.

    5-Bromo-N-hydroxy-2-pyridinecarboximidoyl chloride: Another related compound with similar chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2Z)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDNIGSLIWGZNV-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1Br)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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